molecular formula C21H27N3O6 B2759496 Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 2034302-95-7

Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2759496
CAS RN: 2034302-95-7
M. Wt: 417.462
InChI Key: RDBQTQTWEJZSME-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H27N3O6 and its molecular weight is 417.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Reactions

Research has explored the synthesis of heterocyclic derivatives through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which yields tetrahydrofuran, dioxolane, and oxazoline derivatives among others in satisfactory yields. These methods involve reactions carried out under specific conditions, such as in methanol or acetonitrile/methanol mixtures, at temperatures ranging from 65-100°C, highlighting the compound's role in the formation of various heterocyclic structures (Bacchi et al., 2005).

Theoretical Studies and Chemical Properties

Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mullikan atomic charges of novel compounds similar in structure to Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate. These studies provide insight into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, contributing to a better understanding of the compound's chemical properties and potential applications (Halim & Ibrahim, 2017).

Potential Biological Activities

Research into the synthesis of related compounds, including quinazoline derivatives, has also touched on their potential biological activities. For example, the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives and their related pyrido- and thieno-substituted analogues has been achieved, aiming to explore these compounds' biological activities. Although direct studies on Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate's biological activities are not provided, the research into related compounds suggests potential areas of application in medicinal chemistry and pharmacology (Bosch et al., 2011).

properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-(oxolan-2-ylmethylamino)hexyl]-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6/c1-29-20(27)14-8-9-16-17(12-14)23-21(28)24(19(16)26)10-4-2-3-7-18(25)22-13-15-6-5-11-30-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBQTQTWEJZSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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